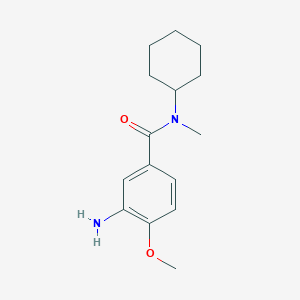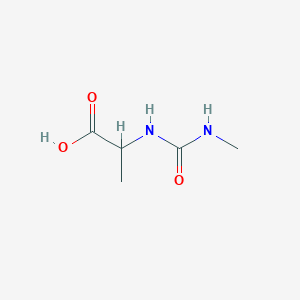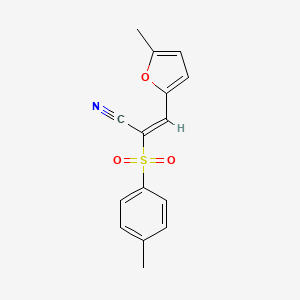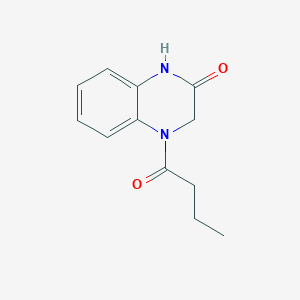
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula C15H22N2O2 It is characterized by the presence of an amino group, a cyclohexyl group, a methoxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to 4-methoxybenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with N-methylcyclohexylamine in the presence of a base such as triethylamine (TEA) to form N-cyclohexyl-4-methoxy-N-methylbenzamide.
Amination: The final step involves the introduction of the amino group at the 3-position of the benzamide ring. This can be achieved through a nitration-reduction sequence, where the benzamide is first nitrated using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), followed by reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of 3-nitro-N-cyclohexyl-4-methoxy-N-methylbenzamide.
Reduction: Reformation of this compound.
Substitution: Formation of 3-amino-N-cyclohexyl-4-halo-N-methylbenzamide.
Scientific Research Applications
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl and methoxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-cyclohexyl-4-methoxybenzamide: Lacks the N-methyl group.
3-amino-N-cyclohexyl-4-methylbenzamide: Lacks the methoxy group.
3-amino-N-cyclohexyl-4-methoxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group.
Uniqueness
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide is unique due to the presence of both the methoxy and N-methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h8-10,12H,3-7,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGKXJQDRHJKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)

![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)
![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)


![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)
![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)
